Superior Efficacy and Tolerability of Senna Monotherapy versus Senna-Bisacodyl Combination in Geriatric Constipation
A 2024 prospective, multicenter, double-blind randomized controlled trial (RCT) directly compared senna monotherapy (20 mg sennoside B twice daily) to a combination of senna (3 mg sennoside B) plus bisacodyl (5 mg) administered twice daily for 28 days in 105 geriatric patients aged ≥65 years with chronic constipation diagnosed per Rome IV criteria [1]. The study provides quantitative evidence that senna monotherapy is superior to the combination approach, with the senna-only group achieving a higher score on the Constipation Scoring System (CSS) (p<0.001) and a higher Patient Assessment of Constipation Quality of Life (PAC-QOL) score (p=0.012) post-treatment [1]. Furthermore, there was a statistically higher need for dose reduction due to adverse drug effects in the senna + bisacodyl group compared with the senna group (p=0.026) [1].
| Evidence Dimension | Efficacy (Constipation Scoring System) and Tolerability (Dose Reduction Due to Adverse Effects) |
|---|---|
| Target Compound Data | Senna (20 mg sennoside B twice daily): Higher post-treatment CSS score; Lower need for dose reduction due to side effects. |
| Comparator Or Baseline | Senna (3 mg sennoside B) + Bisacodyl (5 mg) twice daily |
| Quantified Difference | CSS difference: p<0.001; PAC-QOL difference: p=0.012; Dose reduction due to side effects: higher in combination group, p=0.026. |
| Conditions | 28-day prospective, multicenter, double-blind RCT; 105 geriatric patients (≥65 years) with Rome IV-diagnosed chronic constipation. |
Why This Matters
This direct comparative evidence demonstrates that adding bisacodyl to senna does not enhance efficacy but significantly increases adverse effects, making pure senna formulations preferable for geriatric patient populations.
- [1] Menekşe TS, Sarıtaş A, Güçlü Utlu S, et al. Effectiveness of Senna in Treating Chronic Constipation in Geriatric Patients Presenting to the Emergency Department: A Randomized, Double-Blind, Multicenter Study. Turk Geriatri Dergisi. 2024;27(3):319-330. doi:10.29400/tjgeri.2024.405. View Source
